Benzo[a]pyrene-9,10-oxide
Description
Properties
Molecular Formula |
C20H12O |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),6,9,11,13(21),14,16,18-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-11-4-5-13-10-14-7-9-16-20(21-16)19(14)15-8-6-12(3-1)17(11)18(13)15/h1-10,16,20H |
InChI Key |
GOEJUYABKOTLJA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C=C5)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C=C5)C=C2 |
Synonyms |
enzo(a)pyrene 9,10-oxide benzo(a)pyrene 9,10-oxide, (+-)-isome |
Origin of Product |
United States |
Scientific Research Applications
Carcinogenicity Studies
Benzo[a]pyrene-9,10-oxide has been evaluated for its carcinogenic potential through various experimental models. A significant study demonstrated that while benzo[a]pyrene itself is highly carcinogenic, the 9,10-oxide exhibited minimal activity in inducing tumors when applied topically to mice. In contrast, other oxides of benzo[a]pyrene, such as the 4,5- and 7,8-oxides, showed higher carcinogenicity at similar doses . This suggests that the structure of the compound critically influences its biological activity.
DNA Adduct Formation
One of the primary applications of this compound is in understanding DNA adduct formation. The compound can form stable and unstable adducts with DNA, which are critical in the study of mutagenesis. For instance, studies have shown that benzo[a]pyrene-7,8-diol-9,10-oxide (a related metabolite) forms DNA adducts that can lead to mutations associated with lung cancer . A case-control study highlighted that individuals with higher levels of DNA adducts induced by benzo[a]pyrene diol epoxide had an increased risk of lung cancer .
Sensitivity to DNA Damage
Research indicates that sensitivity to DNA damage induced by benzo[a]pyrene diol epoxide correlates with lung cancer risk. In a molecular epidemiological study involving 221 lung cancer cases and 229 controls, it was found that individuals exposed to higher levels of DNA damage exhibited significantly increased odds ratios for developing lung cancer . This underscores the importance of studying benzo[a]pyrene metabolites in cancer research.
Ferroptosis Induction
Recent studies have explored the role of benzo[a]pyrene derivatives in inducing ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. Research on human neuroblastoma cells indicated that benzo[a]pyrene derivatives could trigger ferroptosis through specific biochemical pathways . This finding expands the potential applications of benzo[a]pyrene metabolites beyond traditional carcinogenic assessments.
Data Table: Summary of Findings on this compound
Chemical Reactions Analysis
Thermal Reactions and Racemization
Benzo[a]pyrene-9,10-oxide undergoes spontaneous thermal racemization via a proposed oxepine intermediate (e.g., structure 15 in ). This process involves a pericyclic ring-opening mechanism, supported by perturbational molecular orbital (PMO) calculations that predict resonance energy changes during the reaction . The racemization occurs without detectable intermediates, suggesting a low activation barrier for the interconversion between enantiomers.
Key Data:
| Reaction Pathway | Activation Energy | Intermediate | Outcome |
|---|---|---|---|
| Thermal racemization | Not quantified | Oxepine (15 ) | Racemization of epoxide |
Photochemical Isomerization
Photoexcitation of this compound induces isomerization to pyreno[4,5-b]oxepine (9 ), a reaction hypothesized to proceed through a transient arene oxide intermediate (16 ) . This photoisomerization is driven by UV light and aligns with PMO predictions of favorable resonance stabilization in the oxepine product.
Key Data:
| Condition | Product | Mechanism |
|---|---|---|
| UV light | Pyreno[4,5-b]oxepine (9 ) | Putative arene oxide intermediate (16 ) |
Hydrolysis and Covalent Binding to DNA
In aqueous environments, this compound reacts via two primary pathways:
-
Hydrolysis : Forms tetraols (e.g., trans-9,10-dihydroxy-9,10,11,12-tetrahydrobenzo[e]pyrene (13 )) through acid-catalyzed opening of the epoxide ring .
-
Covalent Binding to DNA : Generates DNA adducts via a triol carbonium ion intermediate. This reaction is accelerated in the presence of double-stranded DNA due to intercalation and acid catalysis .
Kinetic Parameters (pH 7.0, 25°C) :
| Parameter | Value | Significance |
|---|---|---|
| Activation energy (free hydrolysis) | 14.2 ± 0.7 kcal/mol | Slower reaction in solution |
| Activation energy (DNA-bound) | 8.7 ± 0.9 kcal/mol | DNA accelerates hydrolysis |
| Covalent binding fraction (f<sub>cov</sub>) | ~10% | Minor pathway dominated by hydrolysis |
Enzymatic Oxidation and Metabolic Fate
Cytochrome P450 (CYP) enzymes, particularly CYP1A1, catalyze the oxidation of benzo[a]pyrene to its 9,10-oxide intermediate, which is subsequently hydrated by epoxide hydrolase to form the 9,10-dihydrodiol . This dihydrodiol is a precursor to the highly carcinogenic 7,8-diol-9,10-epoxide (BPDE), which shares similar reactivity with the 9,10-oxide .
| CYP Isoform | Primary Products | Relative Activity |
|---|---|---|
| 1A1 | 9,10-dihydrodiol, phenols | High |
| 3A4 | 3-phenol, dihydrodiols | Moderate |
| 1A2 | 3-phenol | Low |
Comparison with Similar Compounds
Structural and Metabolic Analogues of Benzo[a]pyrene-9,10-oxide
Key compounds for comparison include:
Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide (BPDE)
Benzo[a]pyrene-4,5-oxide
Cyclopenta[c,d]pyrene-3,4-oxide
Stereoisomers of BPDE
Comparative Chemical and Physical Properties
Mutagenicity and DNA Binding
- BPDE : Exhibits high mutagenicity in Salmonella typhimurium (TA98) and mammalian V79 cells. Forms stable DNA adducts (e.g., at guanine N2) .
- This compound: Not directly mutagenic but generates 9-hydroxy-BaP, which may undergo further activation .
- Benzo[a]pyrene-4,5-oxide : Less mutagenic than BPDE due to its stability and efficient detoxification via epoxide hydrolase .
- Cyclopenta[c,d]pyrene-3,4-oxide : Shares a carbonium ion structure with BPDE, leading to comparable mutagenic potency .
Carcinogenic Potential
- BPDE (+)-enantiomer : Responsible for ~60% of BaP's tumor-initiating activity in mouse skin .
- BPDE (-)-enantiomer : Only 2% as active as BaP .
- Benzo[a]pyrene-4,5-oxide: Minimal carcinogenicity due to detoxification pathways .
- Cyclopenta[c,d]pyrene-3,4-oxide : Potent mutagen but less studied in vivo .
Repair and Persistence of DNA Adducts
- BPDE adducts are repaired in human cells via p53-dependent global genomic repair, with rapid clearance in p53+ cells (24 hours) but persistence in p53- cells .
- Adducts from cyclopenta[c,d]pyrene-3,4-oxide are structurally similar but lack repair pathway data .
Metabolic Pathways and Environmental Relevance
- BPDE : Formed via sequential oxidation of BaP by CYP450 enzymes (CYP1A1/1B1) to 7,8-epoxide, followed by epoxide hydrolase-mediated dihydrodiol formation and secondary epoxidation .
- This compound : A transient intermediate in BaP metabolism, primarily leading to hydroxylated metabolites rather than direct DNA binding .
- Benzo[a]pyrene-4,5-oxide : Represents a detoxification pathway, as it is efficiently conjugated and excreted .
Key Research Findings
BPDE's (+)-enantiomer is the predominant carcinogen in vivo, with DNA adducts detected in human lung and colon tissues .
This compound's instability limits its direct carcinogenic role, but its metabolites contribute to oxidative stress .
Cyclopenta[c,d]pyrene-3,4-oxide's mutagenicity parallels BPDE, highlighting shared mechanisms among PAH diol epoxides .
Q & A
Q. What experimental methodologies are recommended for detecting Benzo[a]pyrene-9,10-oxide (BPDE)-DNA adducts in in vitro systems?
To detect BPDE-DNA adducts, researchers should use high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification . Fluorescence spectroscopy is also effective for identifying pyrene-like chromophores in adducts, as demonstrated in studies where BPDE-DNA binding produced spectra resembling those of synthetic standards . Include controls such as untreated DNA and BPDE-spiked samples to validate adduct specificity.
Q. How can researchers standardize the preparation of BPDE for metabolic activation studies?
BPDE is synthesized via cytochrome P4501A1 (CYP1A1)-mediated metabolism of benzo[a]pyrene (BaP) in liver microsomes or bronchial cells . Ensure metabolic activity is confirmed using inhibitors like 7,8-benzoflavone to block CYP1A1 . Purify BPDE using reverse-phase chromatography and validate its structure via GC-MS or NMR . Note that BPDE exists in stereoisomeric forms (e.g., anti- and syn-BPDE), which require separation for mechanistic studies .
Q. What cell models are optimal for studying BPDE-induced mutagenicity?
Chinese hamster V79 cells, which lack endogenous PAH-metabolizing enzymes, are ideal for controlled mutagenesis assays when co-cultured with metabolically active cells (e.g., hamster hepatocytes) . For human-relevant models, primary bronchial epithelial cells or lung explants retain metabolic competence and replicate BPDE-DNA adduct formation observed in vivo .
Advanced Research Questions
Q. How can contradictory data on BPDE-DNA adduct levels in coal tar-exposed models be resolved?
Coal tar contains multiple PAHs that contribute to DNA adducts, complicating BPDE-specific attribution. To isolate BPDE’s role:
- Use isotope-labeled BPDE standards (e.g., deuterated BPDE) to distinguish its adducts from those of other PAHs .
- Combine LC-MS/MS with fluorescence detection to identify adducts with BPDE’s signature spectral profile .
- Conduct dose-response studies comparing pure BaP/BPDE with coal tar mixtures to quantify relative contributions .
Q. What advanced techniques optimize BPDE detection in low-concentration environmental samples?
For trace-level BPDE analysis:
- Derivatize BPDE with N-acetylcysteine (NAC) to enhance ionization efficiency in LC-MS/MS .
- Employ high-efficiency particulate air (HEPA) filtration during sample collection to minimize contamination .
- Use matrix solid-phase dispersion (MSPD) with C18 sorbents to isolate BPDE from complex matrices like soil or biological tissues .
Q. How do stereochemical differences in BPDE isomers affect mutagenic outcomes?
The anti-BPDE isomer (7β,8α-dihydroxy-9α,10α-epoxide) is more mutagenic due to its stable binding to guanine’s N2 position, causing G→T transversions . To study isomer-specific effects:
- Synthesize enantiomerically pure isomers via chiral chromatography .
- Compare mutation frequencies in TP53 or KRAS genes using site-specific adduct mapping .
- Validate findings in in vivo models (e.g., B6C3F1 mice) to correlate adduct stereochemistry with tumorigenesis .
Methodological Challenges and Solutions
Q. What controls are critical when assessing BPDE’s role in TP53 mutations?
Q. How can researchers address discrepancies between in vitro and in vivo BPDE adduct persistence?
In vitro systems often overestimate adduct stability due to absent DNA repair mechanisms. To reconcile
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
